molecular formula C13H18N2O4 B082395 [3-(methoxycarbonylamino)phenyl] N-butylcarbamate CAS No. 13684-36-1

[3-(methoxycarbonylamino)phenyl] N-butylcarbamate

Cat. No.: B082395
CAS No.: 13684-36-1
M. Wt: 266.29 g/mol
InChI Key: JGNLKFYGXRGIMJ-UHFFFAOYSA-N
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Description

Carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester): is a bioactive chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester) typically involves the esterification of carbanilic acid derivatives. One common method is the reaction of m-hydroxycarbanilic acid with methanol in the presence of a catalyst to form the methyl ester. This is followed by the reaction with butyl isocyanate to form the butylcarbamate ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification and carbamation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and carbamate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester) involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Carbanilic acid, m-hydroxy-, methyl ester, dimethylcarbamate (ester): Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.

    Chlorprocarb: A carbamate pesticide with similar ester and carbamate functional groups but different substituents, resulting in distinct applications and toxicity profiles.

Uniqueness

Carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

13684-36-1

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

[3-(methoxycarbonylamino)phenyl] N-butylcarbamate

InChI

InChI=1S/C13H18N2O4/c1-3-4-8-14-12(16)19-11-7-5-6-10(9-11)15-13(17)18-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

JGNLKFYGXRGIMJ-UHFFFAOYSA-N

SMILES

CCCCNC(=O)OC1=CC=CC(=C1)NC(=O)OC

Canonical SMILES

CCCCNC(=O)OC1=CC=CC(=C1)NC(=O)OC

13684-36-1

Synonyms

N-[3-[(N-Butylcarbamoyl)oxy]phenyl]carbamic acid methyl ester

Origin of Product

United States

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